![molecular formula C19H17N3O5S2 B2774135 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 865176-49-4](/img/structure/B2774135.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
カタログ番号 B2774135
CAS番号:
865176-49-4
分子量: 431.48
InChIキー: OHMZCYPPHCWELT-VZCXRCSSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group could potentially undergo hydrolysis or substitution reactions, while the thiazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined through experimental testing. Computational methods could also be used to predict some properties .科学的研究の応用
Synthesis and Biological Activity
- Heterocyclic Compound Synthesis: A study reported the diastereoselective synthesis of compounds through aldol-crotonic condensation, highlighting the methods for generating heterocyclic compounds with potential biological activities (Gazieva et al., 2014).
- Antimicrobial Activity: Research on the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives demonstrated significant antibacterial and antifungal activities, suggesting potential applications in addressing microbial resistance (Raval et al., 2012).
- Biological Activity of Heterocyclic Compounds: A study synthesized new dibenzo[1,4]dioxine, phenoxazine, and phenothiazine derivatives containing carboxamide or sulfonamide groups, compounds known for their broad spectrum of biological activities (Shlenev et al., 2016).
Synthetic Pathways and Chemical Properties
- Novel Synthetic Pathways: Researchers developed novel pathways for the synthesis of heterocyclic compounds, such as the unexpected formation of bicyclic side products in the synthesis of benzamides, showcasing the complex reactions involved in chemical synthesis (Straniero et al., 2023).
- Chemical Synthesis and Antimicrobial Potential: A paper focused on the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety, revealing their potent therapeutic potential against various bacterial strains, which could inform the development of new antimicrobial agents (Abbasi et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-7-22-14-5-4-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-3-6-15-16(10-12)27-9-8-26-15/h2-6,10-11H,1,7-9H2,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMZCYPPHCWELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2774052.png)
![N-isopropyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2774054.png)
![6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2774055.png)
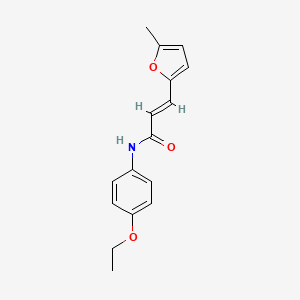
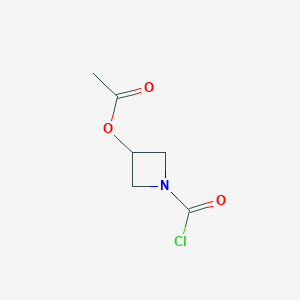
![5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2774061.png)
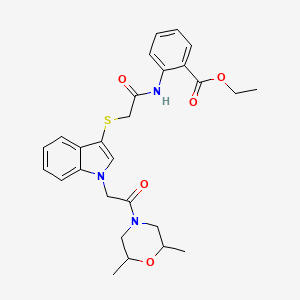
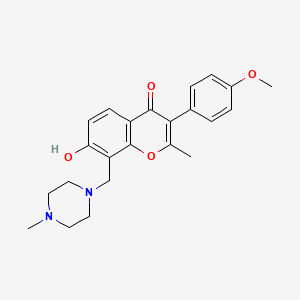
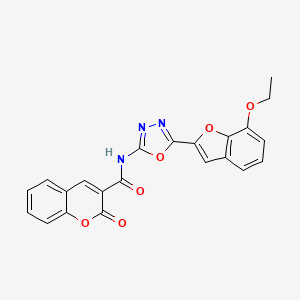
![N-[2-(3,5-dimethylphenoxy)cyclohexyl]benzenesulfonamide](/img/structure/B2774067.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2774068.png)
![N-(4-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2774069.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2774071.png)
![1-Prop-2-enoyl-N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]piperidine-4-carboxamide](/img/structure/B2774072.png)